REACTION_CXSMILES
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C([SnH2]CCCC)CCC.[CH2:10]([Sn:18](Cl)(Cl)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>>[CH2:19]([SnH2:18][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)[SnH2]CCCC
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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C(CCCCCCC)[Sn](CCCCCCCC)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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|
Smiles
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C(CCCCCCC)[SnH2]CCCCCCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |